N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
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Overview
Description
N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure This compound belongs to the class of amines, which are organic derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The butyl, ethyl, and propan-2-yl groups are introduced through alkylation reactions.
Incorporation of Sulfur and Nitrogen Atoms: This step involves the use of sulfur and nitrogen-containing reagents under controlled conditions to ensure the correct placement of these atoms within the tetracyclic framework.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form amines.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitrogen atoms would yield primary or secondary amines.
Scientific Research Applications
N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[87002,7
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple nitrogen and sulfur atoms suggests potential for forming hydrogen bonds or coordinating with metal ions, which could influence its activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in organic reactions.
2,6-Di-tert-butylpyridine: A sterically hindered amine used in various chemical reactions.
Uniqueness
N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[87002,7
Properties
Molecular Formula |
C22H30N4S |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
N-butyl-N-ethyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
InChI |
InChI=1S/C22H30N4S/c1-5-7-12-26(6-2)21-20-19(23-13-24-21)17-15-10-8-9-11-16(15)18(14(3)4)25-22(17)27-20/h13-14H,5-12H2,1-4H3 |
InChI Key |
CIPWTRBMRIMFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C(C)C |
Origin of Product |
United States |
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